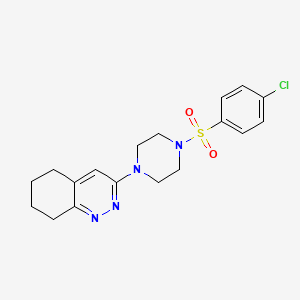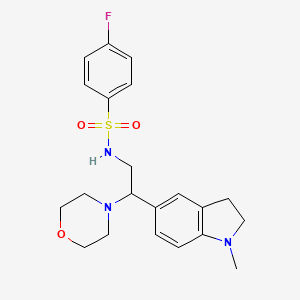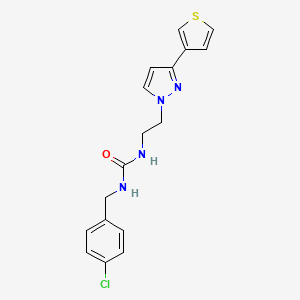
3-(4-((4-氯苯基)磺酰基)哌嗪-1-基)-5,6,7,8-四氢噌啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperazine ring, a sulfonyl group, and a tetrahydrocinnoline moiety, making it a unique structure with diverse chemical properties.
科学研究应用
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to interact with various targets, including the estrogen receptor beta .
Biochemical Pathways
For instance, indole derivatives, which share some structural similarities with the given compound, have been found to affect a wide range of biochemical pathways .
Pharmacokinetics
Piperazine derivatives, which share structural similarities with this compound, are known to modulate the pharmacokinetic properties of drug substances .
生化分析
Biochemical Properties
The exact biochemical properties of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline are not fully understood due to limited research. Compounds with similar structures, such as piperazine derivatives, have been found to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes or proteins, potentially influencing their function .
Cellular Effects
The cellular effects of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline are yet to be fully elucidated. Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some piperazine derivatives have demonstrated anti-inflammatory and anti-allergic activities, suggesting they may influence cellular processes related to these responses .
Molecular Mechanism
The molecular mechanism of action of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is not well-studied. Related compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline at different dosages in animal models have not been reported. Studies on related compounds have shown that their effects can vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline within cells and tissues are not well-documented. Related compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is not well-understood. Related compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps. One common method includes the Hinsberg reaction, where sulfonyl chlorides react with piperazine derivatives . The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
相似化合物的比较
Similar Compounds
4-((4-Chlorophenyl)sulfonyl)piperazine: Shares the sulfonyl piperazine structure but lacks the tetrahydrocinnoline moiety.
5,6,7,8-Tetrahydrocinnoline: Contains the tetrahydrocinnoline structure but lacks the sulfonyl piperazine group.
Uniqueness
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is unique due to its combined structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c19-15-5-7-16(8-6-15)26(24,25)23-11-9-22(10-12-23)18-13-14-3-1-2-4-17(14)20-21-18/h5-8,13H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHLZSBDPQSVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[(benzyloxy)methanethioyl]carbamate](/img/structure/B2451190.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2451191.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2451192.png)
![4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2451193.png)

![N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2451195.png)


![1-{5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2-pyridinyl}-1-ethanone](/img/structure/B2451200.png)

![N-(2-chlorophenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2451203.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide](/img/structure/B2451206.png)
